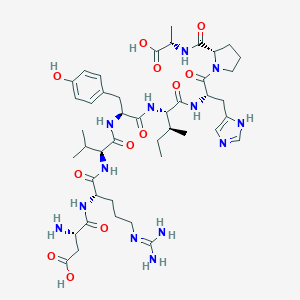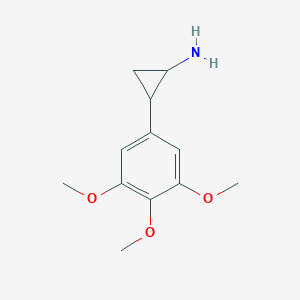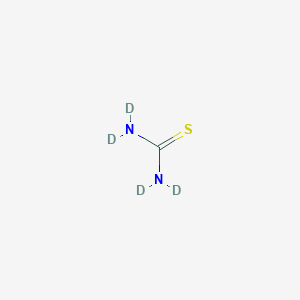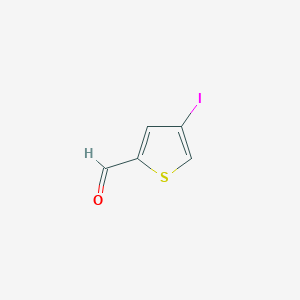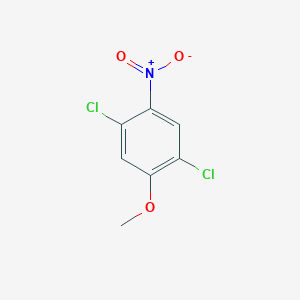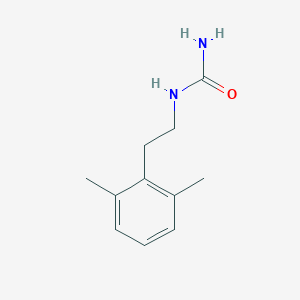
2,6-Dimethylphenethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethylphenethylurea, also known as DMPEU, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline solid that is soluble in organic solvents, and it has been found to have a wide range of applications in various fields of research.
Mechanism Of Action
The mechanism of action of 2,6-Dimethylphenethylurea is not fully understood, but it is believed to work by disrupting the cell membrane of microorganisms, leading to their death. It has also been found to inhibit the growth of certain types of cancer cells, although the exact mechanism of this effect is still under investigation.
Biochemical And Physiological Effects
2,6-Dimethylphenethylurea has been found to have a number of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes in the body, leading to increased metabolic activity. It has also been found to have an effect on the immune system, increasing the production of certain cytokines and other immune system molecules.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2,6-Dimethylphenethylurea in laboratory experiments is its broad-spectrum antimicrobial activity, which makes it a useful tool for studying the effects of antimicrobial agents on various microorganisms. However, its solubility in organic solvents can limit its use in certain types of experiments, and its mechanism of action is not fully understood, making it difficult to interpret some experimental results.
Future Directions
There are many potential future directions for research on 2,6-Dimethylphenethylurea. One area of interest is the development of new drugs and antibiotics based on its antimicrobial properties. Another area of research is the investigation of its effects on the immune system and its potential use in immunotherapy for cancer and other diseases. Additionally, further studies are needed to fully understand its mechanism of action and how it interacts with other molecules in the body.
Synthesis Methods
The synthesis of 2,6-Dimethylphenethylurea involves the reaction of 2,6-dimethylphenethylamine with urea in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction takes place at elevated temperatures and pressures, and the resulting product is purified through recrystallization.
Scientific Research Applications
2,6-Dimethylphenethylurea has been extensively studied for its potential use in various scientific research applications. It has been found to have antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs and antibiotics.
properties
CAS RN |
17291-84-8 |
|---|---|
Product Name |
2,6-Dimethylphenethylurea |
Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-(2,6-dimethylphenyl)ethylurea |
InChI |
InChI=1S/C11H16N2O/c1-8-4-3-5-9(2)10(8)6-7-13-11(12)14/h3-5H,6-7H2,1-2H3,(H3,12,13,14) |
InChI Key |
PIMJYOORDYDRBD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)CCNC(=O)N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



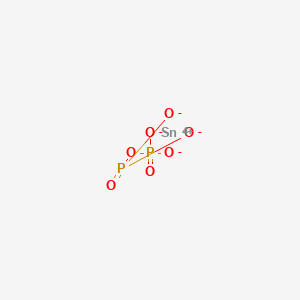
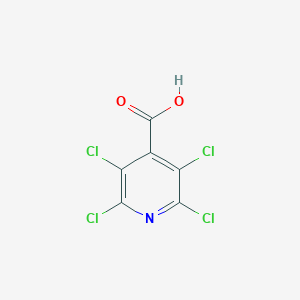
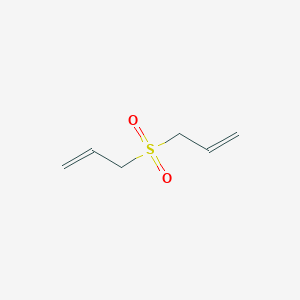
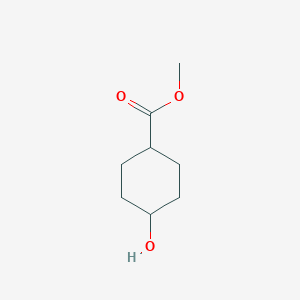
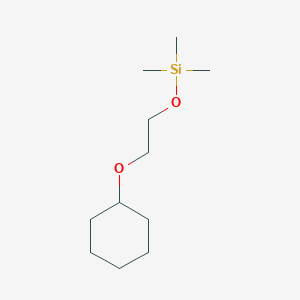
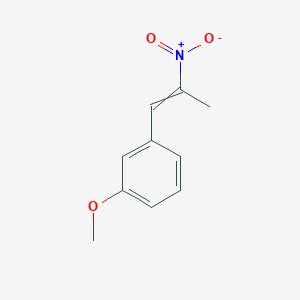
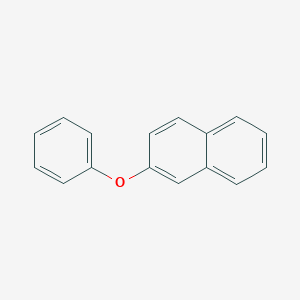
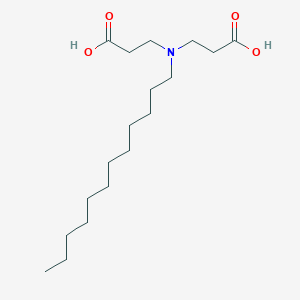
![4-Chlorothieno[3,2-d]pyrimidine](/img/structure/B95853.png)
